1-Benzyl-4-phenylpiperidine-2,6-dione
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Overview
Description
1-Benzyl-4-phenylpiperidine-2,6-dione is a compound that belongs to the piperidine family, which is known for its significant role in medicinal chemistry. Piperidine derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties
Preparation Methods
The synthesis of 1-Benzyl-4-phenylpiperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and phenylacetic acid.
Cyclization: The reaction proceeds through a cyclization process, where the benzylamine reacts with phenylacetic acid under acidic conditions to form the piperidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-phenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-4-phenylpiperidine-2,6-dione can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: Known for its dopamine-selective releasing properties.
Piperidine-2,6-dione derivatives: These compounds have similar structural features but may differ in their pharmacological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound may lead to new discoveries and applications, further highlighting its importance in scientific research.
Properties
IUPAC Name |
1-benzyl-4-phenylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-11-16(15-9-5-2-6-10-15)12-18(21)19(17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUSZMRKBNBUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423769 |
Source
|
Record name | 2,6-Piperidinedione, 4-phenyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62143-51-5 |
Source
|
Record name | 2,6-Piperidinedione, 4-phenyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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